molecular formula C9H11NO3 B556767 2-Hydroxy-L-Phenylalanine CAS No. 7423-92-9

2-Hydroxy-L-Phenylalanine

Cat. No.: B556767
CAS No.: 7423-92-9
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-ZETCQYMHSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-L-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-L-Phenylalanine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-L-Phenylalanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike L-Tyrosine and L-DOPA, it is not directly involved in protein synthesis but plays a significant role in metabolic pathways and has potential therapeutic applications .

Biological Activity

2-Hydroxy-L-Phenylalanine (also known as L-DOPA) is a naturally occurring amino acid derivative of L-phenylalanine. It plays a significant role in various biological processes and has been extensively studied for its therapeutic applications, especially in the treatment of neurological disorders. This article examines the biological activity of this compound, including its biochemical functions, therapeutic implications, and relevant case studies.

1. Biochemical Functions

This compound serves as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The conversion of L-DOPA to dopamine is particularly critical in the context of neurological health.

Table 1: Key Biochemical Pathways Involving L-DOPA

Pathway Substrate Product Enzyme
Dopaminergic pathwayL-DOPADopamineAromatic L-amino acid decarboxylase
Catecholamine synthesisL-DOPANorepinephrineDopamine β-hydroxylase
Catecholamine synthesisNorepinephrineEpinephrinePhenylethanolamine N-methyltransferase

2. Therapeutic Applications

L-DOPA is primarily used in the treatment of Parkinson's disease and other movement disorders. Its efficacy in alleviating symptoms associated with dopamine deficiency has been well-documented.

Case Study: Efficacy in Parkinson's Disease

A clinical study involving patients with early-stage Parkinson's disease demonstrated that administration of L-DOPA significantly improved motor function scores compared to placebo groups. Patients receiving L-DOPA exhibited reduced bradykinesia and rigidity, highlighting its importance in managing Parkinsonian symptoms .

3. Safety and Side Effects

While L-DOPA is effective, it is not without side effects. Common adverse effects include nausea, dizziness, and dyskinesias (involuntary movements). Long-term use can lead to fluctuations in drug efficacy, often referred to as the "on-off" phenomenon.

Table 2: Common Side Effects of L-DOPA

Side Effect Description
NauseaGastrointestinal discomfort
DizzinessLightheadedness or vertigo
DyskinesiasInvoluntary movements
"On-off" phenomenonFluctuations in motor control

4. Research Findings

Recent studies have explored the neuroprotective properties of L-DOPA beyond its role as a neurotransmitter precursor. Research indicates that L-DOPA may exert antioxidant effects, potentially mitigating oxidative stress in neuronal tissues.

Study on Neuroprotection

A study published in 2022 reported that L-DOPA administration resulted in decreased levels of oxidative stress markers in animal models of neurodegeneration. This suggests a dual role for L-DOPA in both neurotransmitter synthesis and neuroprotection .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing its role as a precursor for critical neurotransmitters and its therapeutic applications in treating Parkinson's disease. While it offers significant benefits, monitoring for side effects remains crucial for optimizing patient outcomes. Ongoing research continues to unveil additional properties of L-DOPA that may enhance its utility in clinical practice.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the purity of 2-Hydroxy-L-Phenylalanine in laboratory settings?

  • Methodology : Thin-layer chromatography (TLC) is widely used to assess purity. For example, dissolve 0.10 g of the compound in water (25 mL) as the sample solution, dilute to create a standard solution, and compare spot intensities after ninhydrin staining. This method detects impurities at ≤0.1% .
  • Additional tests include chloride, sulfate, and ammonium assays using standardized control solutions to quantify residual ions .

Q. How should this compound be stored to maintain stability during experiments?

  • Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis. Avoid exposure to light and moisture, as hydroxyl and amino groups are prone to degradation . Safety data sheets recommend labeling for "industry/research use only" and consulting institutional guidelines for disposal .

Q. What synthetic routes are available for this compound?

  • A common method involves formylation or hydroxylation of L-phenylalanine precursors. For example, reacting L-phenylalanine with hydroxylating agents (e.g., H₂O₂/Fe²⁺ systems) under controlled pH conditions. Alternative routes include enzymatic modification or solid-phase peptide synthesis for derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

  • Data Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design biases. For example, inconsistencies in antioxidant activity may arise from variations in cell models (e.g., in vitro vs. in vivo) or assay conditions (e.g., ROS quantification methods). Cross-validate findings using orthogonal techniques like HPLC-MS to confirm metabolite profiles .

Q. What are the best practices for designing in vivo studies involving this compound?

  • Follow NIH preclinical guidelines:

  • Dosage : Use pharmacokinetic data to determine species-specific doses (e.g., murine models require 5–10× scaling from in vitro IC₅₀ values).
  • Controls : Include sham and vehicle controls to isolate compound effects.
  • Ethics : Obtain institutional animal care committee approval and document compliance with ARRIVE 2.0 guidelines .

Q. How does the hydroxyl group at the 2-position influence the compound’s interaction with enzymatic targets compared to L-Phenylalanine?

  • Structure-Activity Relationship (SAR) : The hydroxyl group enhances hydrogen bonding with enzymes like phenylalanine hydroxylase, altering substrate specificity. Computational docking studies (e.g., AutoDock Vina) and mutagenesis assays can map binding affinities. Compare with analogs like 2-Hydroxy-3-Methoxy-DL-Phenylalanine to isolate electronic vs. steric effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Optimization :

  • Use high-purity starting materials (≥99% L-phenylalanine) and monitor reaction progress via real-time NMR or FTIR.
  • Implement quality control checkpoints (e.g., intermediate purity assays) and statistical process control (SPC) charts to identify deviations .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers handle non-linear dose-response curves in this compound toxicity assays?

  • Fit data to Hill-slope models or logistic regression to identify EC₅₀/LC₅₀ values. For biphasic responses, consider antagonist/allosteric effects or assay interference (e.g., compound aggregation). Validate with alternative assays like MTT vs. ATP luminescence .

Q. What statistical approaches are recommended for multi-omics studies involving this compound metabolites?

  • Use multivariate analysis (PCA, PLS-DA) to cluster metabolic pathways impacted by the compound. Pair with false discovery rate (FDR) corrections for high-throughput datasets (e.g., proteomics/transcriptomics). Open-source tools like MetaboAnalyst 5.0 facilitate pathway enrichment analysis .

Properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995710
Record name L-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-92-9
Record name (-)-o-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,1-Trichloro-2,2-dimethylbutane
2-Hydroxy-L-Phenylalanine
1,1,1-Trichloro-2,2-dimethylbutane
2-Hydroxy-L-Phenylalanine
1,1,1-Trichloro-2,2-dimethylbutane
2-Hydroxy-L-Phenylalanine
1,1,1-Trichloro-2,2-dimethylbutane
2-Hydroxy-L-Phenylalanine
1,1,1-Trichloro-2,2-dimethylbutane
2-Hydroxy-L-Phenylalanine
1,1,1-Trichloro-2,2-dimethylbutane
2-Hydroxy-L-Phenylalanine

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